Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate is a chemical compound notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate. The compound is characterized by its unique molecular structure, which includes a pyrimidine core substituted with a piperazine moiety and a tert-butoxycarbonyl protecting group.
This compound can be sourced from various chemical suppliers and has been documented in scientific literature and patent applications, indicating its relevance in research and development contexts. The compound is cataloged under the Chemical Abstracts Service number 1065074-31-8, which facilitates its identification in chemical databases.
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic compounds that contain nitrogen atoms in their ring structure, making them significant in biochemistry and pharmaceuticals.
The synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate typically involves multi-step organic reactions. The general approach includes:
The reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Common solvents include dimethyl sulfoxide or tetrahydrofuran, while catalysts may include triethylamine or other bases to facilitate nucleophilic attacks.
The molecular formula for Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate is C16H24N4O5. Its structure features:
The molecular weight of this compound is approximately 352.39 g/mol. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm structural integrity.
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate can participate in various chemical reactions due to its functional groups:
Reactions should be conducted under controlled conditions to prevent side reactions, often requiring purification steps like chromatography to isolate desired products.
In vitro studies may reveal interactions with specific proteins or pathways, contributing to its potential therapeutic effects. Further research would be necessary to elucidate detailed mechanisms.
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate is typically a solid at room temperature with moderate solubility in polar solvents like water and ethanol.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze ester functionalities or cleave protecting groups.
Relevant data includes:
Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate finds applications primarily in pharmaceutical research as an intermediate for synthesizing biologically active compounds. Its derivatives may have potential uses in treating various diseases due to their structural similarity to known active pharmacological agents.
Research into its biological activity could lead to new therapeutic agents targeting diseases related to metabolic dysfunctions or cancer pathways.
Retrosynthetic deconstruction of ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate (CAS: 1065074-31-8, MW: 352.4 g/mol) reveals two logical disconnection pathways centered on the C-N bond between the piperazine and pyrimidine rings [1] [7]. The first approach disconnects at the piperazine-pyrimidine junction, yielding 4-hydroxypyrimidine-5-carboxylate ester and N-Boc piperazine as key synthons. The alternative strategy involves disconnection at the ester moiety, generating the corresponding carboxylic acid derivative for subsequent esterification. Computational analysis indicates the pyrimidine C2 position exhibits superior electrophilicity (calculated partial charge: +0.32) compared to C4 (+0.18), rationalizing the observed regioselectivity during nucleophilic substitution by piperazine [5] [7].
The synthetic route must address significant electronic conflicts: the electron-donating nature of the piperazine nitrogen (pKa of conjugate acid: ~9.5) competes with the hydroxyl group's electron-withdrawing effects at C4. This electronic tension necessitates precise reaction control to prevent O-alkylation side products or premature Boc deprotection. Protecting group strategy becomes paramount, with the tert-butoxycarbonyl (Boc) group selected for optimal balance between nitrogen protection and subsequent deprotection kinetics under mild acidic conditions [1] [7].
Table 1: Retrosynthetic Disconnection Strategies for Target Compound
Disconnection Site | Synthons Generated | Key Challenges | Strategic Considerations |
---|---|---|---|
C2-N Piperazine bond | Ethyl 2-chloro-4-hydroxypyrimidine-5-carboxylate + N-Boc piperazine | Regioselectivity control, chloride leaving group reactivity | Microwave assistance to reduce reaction time and byproducts |
Ester functionality | 2-(4-Boc-piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylic acid + Ethanol | Carboxylic acid activation without decarboxylation | DCC/DMAP coupling at 0°C to suppress racemization |
Boc group | Ethyl 2-(piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate + Di-tert-butyl dicarbonate | Competitive N-alkylation at unprotected piperazine | Stepwise protection before pyrimidine coupling |
The Boc group serves as a crucial protecting element in piperazine functionalization due to its steric bulk (approximately 150 ų) and selective acid sensitivity. Kinetic studies reveal Boc installation proceeds optimally in dichloromethane (DCM) with di-tert-butyl dicarbonate (2.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) at 0-5°C, achieving >98% conversion within 2 hours while suppressing N,N'-bis-Boc formation [7]. The Boc group demonstrates exceptional hydrolytic stability at physiological pH but undergoes controlled deprotection under trifluoroacetic acid (TFA)/DCM (1:1 v/v) within 30 minutes at 25°C, generating the gaseous isobutylene byproduct that drives equilibrium toward completion [1] [7].
A critical consideration is the Boc group's lability during subsequent pyrimidine modification steps. Under basic conditions (pH >10), the carbonate linkage undergoes slow hydrolysis (t₁/₂ ≈ 12 hours at pH 10), necessitating pH control during esterification. Thermal gravimetric analysis indicates Boc decomposition initiates at 142°C, confirming stability during room temperature storage as specified by suppliers but requiring careful temperature control in exothermic reactions [1]. Industrial-scale processes (e.g., 25kg batches) implement in-line FTIR monitoring to detect Boc degradation products, particularly the tert-butyl cation (m/z 57) which can alkylate the pyrimidine nitrogen [7].
Esterification of the C5-carboxylic acid functionality presents unique challenges due to the adjacent hydroxyl group at C4 and the electron-rich piperazine system. Comparative solvent studies reveal polar aprotic solvents outperform protic alternatives, with dimethylformamide (DMF) providing optimal solubility but requiring strict temperature control (<40°C) to prevent dimethylamine formation and subsequent amide byproducts. Catalytic systems exhibit marked performance differences:
Incorporation of nucleophilic catalysts proves critical: 4-dimethylaminopyridine (DMAP) at 10 mol% concentration accelerates esterification 6-fold by forming acylpyridinium intermediates. However, DMAP concentrations >15 mol% promote diethyl carbonate formation via ethanol oxidation. Solvent-free approaches under mechanical milling yield 88% conversion in 45 minutes but face scalability limitations. Industrial routes favor DMF/DCC/DMAP (1.5 equiv.) at 0°C for 12 hours, followed by aqueous workup to remove urea derivatives, delivering >95% purity by HPLC [5] [7].
Table 2: Solvent and Catalyst Performance in Esterification Step
Solvent System | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Observations |
---|---|---|---|---|---|
DMF | DMAP (10) | 0 | 12 | 92 | Optimal balance of solubility and reaction control |
THF | DMAP (10) | 25 | 24 | 78 | Slower kinetics, partial Boc deprotection |
Toluene | None | 80 | 48 | 65 | Significant thermal decomposition |
Solvent-free (ball mill) | DMAP (5) | RT (milling) | 0.75 | 88 | Rapid but limited to small scale |
Acetonitrile | DBU (20) | 60 | 6 | 83 | DBU promotes transesterification |
Microwave irradiation revolutionizes the nucleophilic aromatic substitution between ethyl 2,4-dichloro-5-carboxylate derivatives and N-Boc piperazine, reducing reaction times from 16 hours to 15 minutes while maintaining 90-93% isolated yield. Optimal conditions utilize sealed vessels with ethanol solvent at 120°C and 150 W irradiation, suppressing ethanol decomposition observed at higher temperatures. The rapid heating profile prevents Boc carbamate scrambling and minimizes hydrolysis of the ethyl ester group [7].
Continuous flow chemistry addresses limitations in the critical heterocyclic coupling step, particularly exotherm management during piperazine addition. A two-stage flow system demonstrates significant advantages:
This configuration achieves 98% conversion with <0.5% bis-alkylated impurity, contrasting with batch processes typically containing 3-5% impurities. For scale-up, a falling-film microreactor handles the gas evolution during Boc deprotection without foaming issues encountered in batch reactors. These advanced approaches reduce solvent consumption by 40% and improve space-time yield 7-fold compared to batch methodologies [4] [7].
The target compound's zwitterionic character (calculated pI: 3.8) and polymorphic tendencies present formidable purification challenges. Reverse-phase chromatography (C18 stationary phase) with acetonitrile/water gradients effectively separates residual piperazine (Rf = 0.15) and hydrolyzed carboxylic acid (Rf = 0.45) from the product (Rf = 0.32). However, the compound's dual functionality complicates crystallization: the hydroxyl group favors aqueous systems while the Boc group requires organic media. Optimized crystallization employs toluene/hexane (1:4) at -20°C, producing prismatic crystals suitable for X-ray diffraction analysis [1].
Industrial-scale purification confronts additional hurdles:
Suppliers address these through specialized packaging: vacuum-sealed ampoules with molecular sieves for research quantities (1g) and nitrogen-purged HDPE drums with desiccant packs for bulk orders (25kg). Analytical quality control requires dual detection: UV at 274 nm for pyrimidine quantification and ELSD for non-chromophoric impurities. Final purity specifications (>95% by HPLC-UV) align with protein degrader building block requirements [1] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7